molecular formula C42H87O2P B1591367 Trihexyl(tetradecyl)phosphonium decanoate CAS No. 465527-65-5

Trihexyl(tetradecyl)phosphonium decanoate

Cat. No.: B1591367
CAS No.: 465527-65-5
M. Wt: 655.1 g/mol
InChI Key: HQIPXXNWLGIFAY-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Trihexyl(tetradecyl)phosphonium decanoate can be synthesized through a solvent-free anion metathesis reaction. This involves the reaction of trihexyl(tetradecyl)phosphonium bromide with sodium decanoate under controlled conditions . The reaction typically takes place at room temperature and yields the desired ionic liquid with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through various techniques such as distillation and crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Trihexyl(tetradecyl)phosphonium decanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trihexyl(tetradecyl)phosphonium decanoate stands out due to its unique combination of high thermal stability, low volatility, and ability to act as a solvent for both polar and non-polar substances. This makes it highly versatile and suitable for a wide range of applications compared to other similar compounds .

Properties

IUPAC Name

decanoate;trihexyl(tetradecyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H68P.C10H20O2/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;1-2-3-4-5-6-7-8-9-10(11)12/h5-32H2,1-4H3;2-9H2,1H3,(H,11,12)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIPXXNWLGIFAY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CCCCCCCCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H87O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584090
Record name Trihexyl(tetradecyl)phosphanium decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

655.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465527-65-5
Record name Trihexyl(tetradecyl)phosphanium decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trihexyltetradecylphosphonium decanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does trihexyl(tetradecyl)phosphonium decanoate improve the performance of lubricants?

A1: Research suggests that this compound, when added to synthetic and bio-based lubricants, can significantly enhance their tribological performance. This improvement is attributed to the IL's ability to reduce friction and wear, primarily under boundary lubrication conditions. Studies using four-ball and high-frequency reciprocating rig (HFRR) tribotesters demonstrate that the addition of 1 wt% this compound to polyalphaolefin (PAO8) and trimethylolpropane trioleate (TMPTO) results in improved surface finishing, reduced overall wear, and notable friction reduction [].

Q2: What makes this compound a suitable catalyst for O-alkylation reactions?

A2: this compound acts as an effective phase-transfer catalyst in O-alkylation reactions, specifically in the selective O-alkylation of aromatic compounds like 2-naphthol []. Its catalytic activity stems from its ability to facilitate the transfer of reactants between immiscible phases, promoting the desired reaction.

Q3: How does the structure of this compound influence its catalytic activity in O-methylation reactions?

A3: Research comparing various phosphonium-based ILs, including this compound, reveals a structure-activity relationship in the O-methylation of hydroxybenzenes with dimethyl carbonate []. While this compound exhibits catalytic activity, trihexyl(tetradecyl)phosphonium bromide demonstrates superior performance. This suggests that the anion plays a crucial role in determining the catalytic efficacy, highlighting the importance of structural considerations in catalyst design.

Q4: What is the impact of immobilizing this compound on the properties of biodegradable polymers?

A4: Studies have explored immobilizing this compound onto calcinated layered double hydroxides (LDH) and incorporating these modified nanoparticles into polycaprolactone (PCL) matrices []. Results indicate that the immobilized IL acts as a surfactant, compatibilizer, and thermal stabilizer. This modification enhances the dispersion of LDH nanoparticles within the PCL matrix, resulting in improved mechanical, thermal, and gas/water vapor barrier properties of the final nanocomposite.

Q5: What analytical techniques are employed to study the thermal stability of this compound?

A5: Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) is a key technique used to investigate the thermal decomposition behavior of this compound []. This method provides valuable insights into the compound's thermal stability and decomposition pathways, informing its potential applications in high-temperature environments.

Q6: Can this compound be used to modify the electrical properties of 3D printed materials?

A6: Research suggests that incorporating this compound into polylactic acid (PLA), a common 3D printing material, can enhance its conductivity []. This finding opens possibilities for tailoring the electrical properties of 3D printed PLA for applications in electronics and functional device fabrication.

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